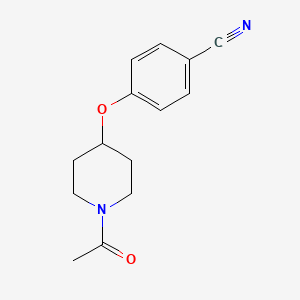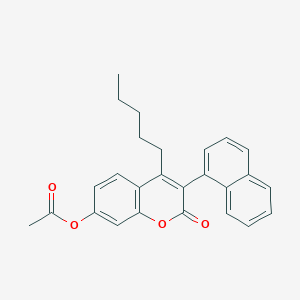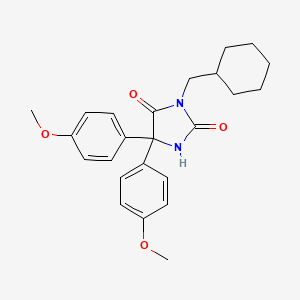
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic properties.
作用機序
The mechanism of action of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A is not fully understood, but it is believed to act through the modulation of various signaling pathways. In cancer cells, this compound A has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in cell proliferation and survival. In neurology, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms and antioxidant responses. In immunology, this compound A has been shown to modulate the activity of various immune cells, including macrophages and T cells.
Biochemical and physiological effects:
This compound A has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, this compound A has been shown to induce apoptosis and inhibit cell proliferation. In neurology, this compound A has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In immunology, this compound A has been shown to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
One advantage of using 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
将来の方向性
There are several future directions for the study of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound A for maximum efficacy. In neurology, studies are needed to investigate the potential therapeutic effects of this compound A in other neurodegenerative diseases. In immunology, studies are needed to further elucidate the mechanisms of action of this compound A and its potential applications in autoimmune diseases.
In conclusion, this compound A is a synthetic compound that has shown potential therapeutic properties in various fields of research. Its synthesis method has been optimized for high yield and purity, and its mechanism of action is believed to involve the modulation of various signaling pathways. Further studies are needed to fully understand the potential applications of this compound A in various fields of research.
合成法
The synthesis of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A involves the reaction of 3,4-dimethylphenylacetonitrile with dimethylamine, followed by the addition of ethyl chloroformate and sodium hydride. The resulting product is then purified through column chromatography. This synthesis method has been optimized to ensure high yield and purity of this compound A.
科学的研究の応用
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer models. In neurology, this compound A has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. In immunology, this compound A has been studied for its ability to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-5-6-12(7-11(10)2)15-14(18)17-8-13(9-17)16(3)4/h5-7,13H,8-9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWGMOXVOYATMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)

![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)